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Compound of Interest

Compound Name: 5-Methylpyrimidin-4(5H)-one

Cat. No.: B15538269 Get Quote

5-Methylpyrimidin-4(5H)-one: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and

available experimental data for 5-Methylpyrimidin-4(5H)-one, a heterocyclic organic

compound of interest in medicinal chemistry and drug development. Due to its structural

similarity to naturally occurring pyrimidines, this molecule and its derivatives are explored for

various biological activities.

Core Chemical Properties and Structure
5-Methylpyrimidin-4(5H)-one is a pyrimidine derivative with a methyl group at the 5-position

and a ketone group at the 4-position. It exists in tautomeric equilibrium with its enol form, 4-

Hydroxy-5-methylpyrimidine. The predominant tautomer can depend on the solvent and

physical state. For clarity and based on common database entries, this guide will refer to the

compound using the CAS number associated with its 4-hydroxy tautomer.

Structure:

Molecular Formula: C₅H₆N₂O[1]

Molecular Weight: 110.11 g/mol [1]
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CAS Number: 17758-52-0 (for the 4-Hydroxy-5-methylpyrimidine tautomer)[1]

InChI: InChI=1S/C5H6N2O/c1-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8)[1]

SMILES: Cc1cncnc1O

The fundamental structure consists of a six-membered aromatic ring containing two nitrogen

atoms at positions 1 and 3.

Physicochemical Data
A summary of the key physicochemical properties is presented in the table below for easy

reference and comparison.

Property Value Source

Melting Point 153-154 °C [1]

Boiling Point 192.1 °C at 760 mmHg [1]

Density 1.22 g/cm³ [1]

pKa (Predicted) 9.18 ± 0.40 [1]

Appearance Off-white to light yellow solid MySkinRecipes

Tautomerism
Pyrimidin-4-ones, including the 5-methyl derivative, exhibit keto-enol tautomerism. The

equilibrium between the 5-Methylpyrimidin-4(5H)-one (keto) and 4-Hydroxy-5-

methylpyrimidine (enol) forms is a critical aspect of its chemistry, influencing its reactivity and

biological interactions.[2][3] The keto form possesses a carbonyl group, while the enol form has

a hydroxyl group, which can significantly alter its hydrogen bonding capabilities and

interactions with biological targets.[3] Studies on related pyrimidin-4-ones suggest that the keto

form is often the most stable.[3]

Caption: Tautomeric equilibrium between the keto and enol forms.
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Synthesis
A documented synthesis for 4-Hydroxy-5-methylpyrimidine is cited in The Journal of Organic

Chemistry, 1984, volume 49, page 296.[1] While the full text of this specific protocol is not

readily available in the initial search, a general approach for the synthesis of pyrimidine

derivatives often involves the condensation of a β-dicarbonyl compound (or a synthetic

equivalent) with an amidine or urea.

A general workflow for a plausible synthesis is outlined below:

Starting Materials
(e.g., Ethyl 2-formylpropanoate

 and Formamidine)

Condensation Reaction
(e.g., in Ethanol with base catalyst)

Reaction Work-up
(Neutralization, Extraction)

Purification
(Crystallization or Chromatography)

Final Product:
4-Hydroxy-5-methylpyrimidine

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 4-Hydroxy-5-methylpyrimidine.

Spectroscopic Analysis
While specific spectra for 5-Methylpyrimidin-4(5H)-one were not found in the initial searches,

supplier data indicates that Infrared (IR) and Nuclear Magnetic Resonance (NMR) data

conform to the expected structure. A general protocol for acquiring such data is as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve a small amount of the purified compound in a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the

molecular structure. The ¹H NMR spectrum is expected to show signals for the methyl

protons, the pyrimidine ring protons, and the N-H or O-H proton, depending on the

tautomeric form and solvent.

Infrared (IR) Spectroscopy:
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Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound

or analyze as a thin film from a solvent cast.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands. For the keto tautomer, a strong C=O

stretching vibration would be expected around 1650-1700 cm⁻¹. For the enol tautomer, a

broad O-H stretching band around 3200-3600 cm⁻¹ would be characteristic. Both forms

would exhibit C-H, C=N, and C=C stretching and bending vibrations.

Mass Spectrometry (MS):

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct

infusion or after separation by gas or liquid chromatography.

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or

electrospray ionization (ESI).

Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺).

Analyze the fragmentation pattern to further confirm the structure.

Potential Biological Activity and Signaling Pathways
Derivatives of pyrimidine are known to possess a wide range of biological activities, including

antiviral and anticancer properties. While specific biological pathways for 5-Methylpyrimidin-
4(5H)-one are not well-documented in the initial search, its structural similarity to nucleobases

suggests potential interactions with enzymes involved in purine and pyrimidine metabolism.

Such interactions could inhibit DNA and RNA biosynthesis, a mechanism exploited by some

anticancer and antiviral drugs.

The diagram below illustrates a hypothetical mechanism of action where a pyrimidine analog

could interfere with nucleotide synthesis.
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Simplified Nucleotide Synthesis Pathway

Precursor Molecules

De Novo Pyrimidine
Biosynthesis

Pyrimidine Nucleotides
(e.g., dUMP, dTMP)

DNA Synthesis

DNA

5-Methylpyrimidin-4(5H)-one
(or its active metabolite)

Inhibition

Click to download full resolution via product page

Caption: Hypothetical inhibition of pyrimidine biosynthesis by a pyrimidine analog.

Further research is required to elucidate the specific biological targets and mechanisms of

action of 5-Methylpyrimidin-4(5H)-one. Its role as an intermediate in the synthesis of more

complex, biologically active molecules is a primary area of its current application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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